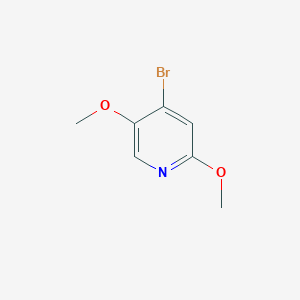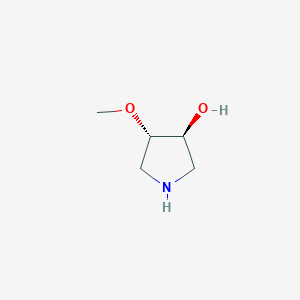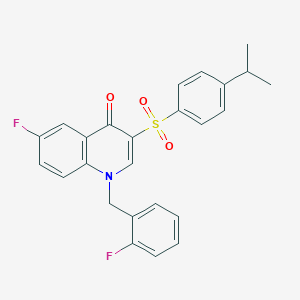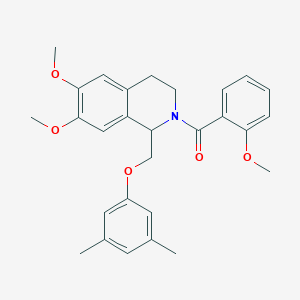
N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as MPTASA, is a novel compound that has been synthesized and studied for its potential therapeutic effects. This compound belongs to the class of purine derivatives and has been shown to exhibit promising biological activities.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in macrophages and other immune cells. N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, suggesting its potential use as an antioxidant. Furthermore, N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential use as an anticancer agent.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has also been shown to exhibit promising biological activities in vitro and in vivo, making it a potential lead compound for drug development. However, there are also limitations to using N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide in lab experiments. The compound has relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Furthermore, the mechanism of action of N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is not fully understood, which can make it difficult to optimize its therapeutic effects.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide. Firstly, further studies are needed to elucidate the mechanism of action of the compound, which can help to optimize its therapeutic effects. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, which can help to optimize its dosage and administration. Thirdly, studies are needed to investigate the potential of N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, studies are needed to investigate the potential of N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide as a lead compound for drug development, which can lead to the discovery of new and more effective drugs.
合成方法
N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide can be synthesized by reacting 2,6-dioxopurine-8-thiol with 2-methoxyphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide as a white crystalline solid with a melting point of 205-207°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has also been tested for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been shown to protect against oxidative stress-induced damage in neuronal cells, suggesting its potential use in neurodegenerative diseases.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-20-14-13(15(24)22(3)17(25)21(14)2)19-16(20)27-9-12(23)18-10-7-5-6-8-11(10)26-4/h5-8H,9H2,1-4H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLPHNYXJTUJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2638532.png)

![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2638537.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2638539.png)

![2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2638542.png)

![8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2638545.png)

![2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638547.png)



![2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2638555.png)